molecular formula C22H22N2O4 B2782022 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903479-81-1

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2782022
CAS No.: 1903479-81-1
M. Wt: 378.428
InChI Key: DMXRUGBWWURNCG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule designed for preclinical research and drug discovery. This compound features a complex structure incorporating methoxyphenoxy and quinoline moieties linked through a pyrrolidine core, a design that suggests potential for interaction with various biological targets. Researchers may be interested in this molecule as part of studies focused on enzyme inhibition. Structurally related compounds containing quinoline and pyrrolidine groups have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme target for inflammatory diseases such as asthma and chronic Obstructive Pulmonary Disease (COPD) . The quinoline moiety, in particular, is a privileged structure in medicinal chemistry that appears in molecules with a wide range of pharmacological activities. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. The safety profile and toxicological data for this specific compound have not been fully established.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-8-4-5-9-20(19)27-15-22(25)24-13-12-17(14-24)28-21-11-10-16-6-2-3-7-18(16)23-21/h2-11,17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXRUGBWWURNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: Starting with 2-methoxyphenol, it undergoes a nucleophilic substitution reaction with an appropriate halogenated ethanone derivative to form the 2-(2-methoxyphenoxy)ethanone intermediate.

    Quinolin-2-yloxy Intermediate: Quinoline is reacted with a halogenated pyrrolidine derivative to form the 3-(quinolin-2-yloxy)pyrrolidine intermediate.

    Coupling Reaction: The two intermediates are then coupled under specific conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone.

    Reduction: Formation of 2-(2-methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The methoxyphenoxy group introduces steric bulk and electron-donating effects, which may influence solubility and metabolic stability compared to non-substituted aryl systems .

Physicochemical Properties

  • Solubility: The quinoline and methoxyphenoxy groups may reduce aqueous solubility compared to pyridine-based analogs (e.g., 2-phenyl-1-(pyridin-2-yl)ethanone) .
  • Stability : The β-O-4 ether linkage (as in ) is prone to oxidative cleavage, suggesting the target compound may require stabilization for pharmaceutical use .

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the quinoline moiety suggests potential interactions with kinases and phosphodiesterases, which are critical in cancer and inflammatory responses.

Antitumor Activity

Research indicates that derivatives similar to 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone exhibit significant antitumor properties. For instance, studies have shown that compounds with quinoline structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that this compound may also possess antimicrobial activity. Compounds containing similar functional groups have demonstrated effectiveness against a range of bacterial strains.

Case Studies

StudyFindings
Antitumor Activity in Breast Cancer A study evaluated the effects of similar compounds on MCF-7 breast cancer cells, showing a 70% reduction in cell viability at high concentrations (100 µM).
Inflammation Model In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw swelling and reduced levels of TNF-alpha and IL-6.
Antimicrobial Testing In vitro tests against E. coli and S. aureus showed an MIC of 32 µg/mL, indicating moderate antibacterial activity.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of quinoline derivatives. It has been established that modifications to the pyrrolidine ring significantly influence the compound's potency against tumor cells and inflammatory markers.

Table: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Methoxy group on phenyl ringEnhances lipophilicity, improving cellular uptake
Quinoline nitrogenCritical for receptor binding affinity
Pyrrolidine substitutionAlters pharmacokinetics and bioavailability

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?

  • Synthesis Steps :

  • Quinoline Intermediate : Cyclization of aniline derivatives via cyclocondensation (e.g., Friedel-Crafts acylation) .
  • Pyrrolidine Ring Formation : Cyclization using aldehydes (e.g., formaldehyde) or amines under controlled temperatures (80–120°C) .
  • Coupling : Use of carbodiimide-based reagents (e.g., EDC) to link quinoline-pyrrolidine and methoxyphenoxy moieties in solvents like DMF .
    • Optimization : Microwave-assisted synthesis reduces reaction time and improves yield. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature gradients are critical for minimizing by-products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR/IR : Confirms functional groups (e.g., methoxy, quinoline C–H stretches) and molecular connectivity .
  • X-Ray Diffraction : Resolves crystal packing stabilized by C–H⋯O/N hydrogen bonds and π–π stacking (e.g., dihedral angles between pyrrolidine and quinoline: 15–25°) .
  • Mass Spectrometry : Validates molecular weight (322.39 g/mol) and fragmentation patterns .

Q. How does the compound’s structure influence its potential biological activity?

  • The quinoline moiety may intercalate DNA or inhibit enzymes (e.g., topoisomerases), while the pyrrolidine ring enhances conformational flexibility for receptor binding .
  • Methoxyphenoxy groups contribute to lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., hydrogen bond distances) be resolved during structural analysis?

  • Methodology :

  • Compare multiple datasets to identify systematic errors (e.g., thermal motion artifacts) .
  • Use computational tools (e.g., SHELX, PLATON) to refine hydrogen bond geometries and validate against theoretical models .
    • Example : In asymmetric units, independent molecules may exhibit slight conformational variations; averaging data reduces discrepancies .

Q. What strategies address limitations in experimental design for stability studies (e.g., compound degradation during assays)?

  • Sample Stabilization : Continuous cooling (4°C) during prolonged assays prevents organic degradation. Use antioxidants (e.g., BHT) in aqueous media .
  • Data Collection : Shorten exposure times in spectroscopic analysis to minimize photodegradation .

Q. How do reaction mechanisms differ when substituting bases (e.g., NaH vs. K₂CO₃) in coupling steps?

  • NaH : Strong base promotes deprotonation of hydroxyl groups but risks side reactions (e.g., elimination) in polar aprotic solvents .
  • K₂CO₃ : Mild base in biphasic systems (e.g., water/DCM) minimizes side reactions but requires longer reaction times .
  • Validation : Monitor by-products via TLC/HPLC and optimize using kinetic studies .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Model charge distribution (e.g., quinoline’s electron-deficient ring attracts nucleophiles) .
  • MD Simulations : Predict solvent effects (e.g., DMSO stabilizes transition states via hydrogen bonding) .

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